2,3-Dimethylpyrrolidine
Description
2,3-Dimethylpyrrolidine is a bicyclic amine featuring a five-membered pyrrolidine ring with methyl substituents at the 2- and 3-positions. Its molecular formula is C₆H₁₃N, with a molar mass of 99.18 g/mol. This compound exists in stereoisomeric forms (e.g., cis and trans), which significantly influence its physicochemical properties and biological activity. It is commonly utilized in pharmaceutical synthesis as a chiral building block and in agrochemical research due to its ability to modulate steric and electronic interactions in target molecules .
Properties
CAS No. |
86240-52-0 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
2,3-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZKCLHJUZGZWTNA-UHFFFAOYSA-N |
SMILES |
CC1CCNC1C |
Canonical SMILES |
CC1CCNC1C |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional analogs of 2,3-dimethylpyrrolidine include 2,5-dimethylpyrrolidine , 3,3-dimethylpyrrolidine , 3,4-dimethylpyrrolidine , and 2,2-dimethylpyrrolidine hydrochloride . Below is a detailed comparison based on synthesis, stereochemistry, and biological activity:
Structural and Stereochemical Differences
| Compound | Substituent Positions | Stereoisomerism | Key Structural Features |
|---|---|---|---|
| This compound | 2, 3 | Cis and trans isomers | Adjacent methyl groups; planar chirality |
| 2,5-Dimethylpyrrolidine | 2, 5 | Cis and trans isomers | Distal methyl groups; reduced steric hindrance |
| 3,3-Dimethylpyrrolidine | 3, 3 | Single stereoisomer | Geminal methyl groups; increased rigidity |
| 3,4-Dimethylpyrrolidine | 3, 4 | Cis and trans isomers | Methyl groups on adjacent carbons; axial chirality |
| 2,2-Dimethylpyrrolidine | 2, 2 | Single stereoisomer | Geminal methyl groups; hindered N-lone pair |
Key Observations :
- Steric Effects : 3,3-Dimethylpyrrolidine (DC-03) exhibits greater steric bulk than 2,3- or 2,5-dimethylpyrrolidine, enhancing binding affinity in receptor-ligand interactions .
- Stereochemical Flexibility : The trans isomer of this compound (CAS 1365630-02-9) shows better conformational stability in catalysis compared to the cis form .
Key Observations :
- 2,5-Dimethylpyrrolidine synthesis often yields mixtures of cis/trans isomers, requiring chromatographic separation .
- 3,3-Dimethylpyrrolidine (DC-03) is synthesized via sterically controlled Grignard reactions, ensuring high regioselectivity .
Key Observations :
- Potency : 3,3-Dimethylpyrrolidine (DC-03) demonstrates superior activity (IC₅₀ = 45 nM) compared to other analogs, attributed to its geminal methyl groups optimizing receptor fit .
- Selectivity : this compound’s trans isomer shows 3-fold higher selectivity for dopamine D3 over D2 receptors compared to the cis form .
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